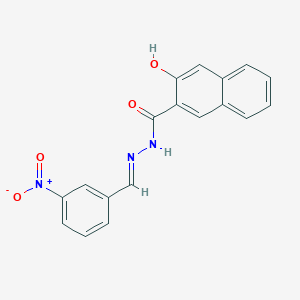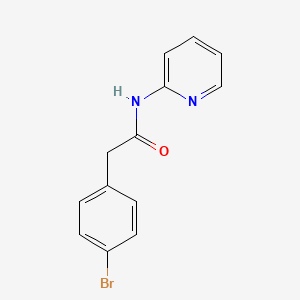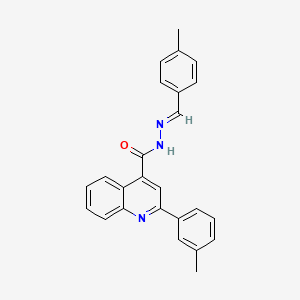![molecular formula C19H18FN5O B5567975 N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a class of molecules known for their complex structure and potential in various applications. It is a derivative of pyrazolo[1,5-a]pyrimidines, which are known for their fluorescent properties and potential biological activity.
Synthesis Analysis
The synthesis of such compounds typically involves regioselective methods. For example, a one-pot route for synthesizing related 3-formylpyrazolo[1,5-a]pyrimidines via microwave-assisted process was noted, involving cyclocondensation reactions and subsequent formylation (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, the crystal structure of a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined via X-ray diffraction (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
These compounds exhibit a range of chemical properties. For example, the fluorophores derived from pyrazolo[1,5-a]pyrimidines showed significant fluorescence intensity and quantum yields (Castillo, Tigreros, & Portilla, 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the nature of substituents and the overall molecular configuration. For instance, related compounds have been described to crystallize in various systems and exhibit distinct physical characteristics (Lu Jiu-fu et al., 2015).
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
The synthesis of novel N-arylpyrazole-containing enaminones has shown potential antitumor and antimicrobial activities. Compounds derived from these enaminones have been tested against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of standard treatments. Additionally, some of these compounds have demonstrated significant antimicrobial activity, highlighting their potential in addressing both cancerous conditions and microbial infections (Riyadh, 2011).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions. These inhibitors have shown excellent efficacy in vivo, offering a promising avenue for addressing various central nervous system disorders (Li et al., 2016).
Fluorophore Development
The regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has facilitated the preparation of novel functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Adenosine Receptor Studies
Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying the A2A adenosine receptor, aiding in the understanding and treatment of various conditions related to this receptor's activity (Kumar et al., 2011).
Synthesis of Substituted Pyrazoles
Enaminones have been used as building blocks for the synthesis of substituted pyrazoles with potential antitumor and antimicrobial activities. This research highlights the versatility of the compound in synthesizing structures that can be further explored for various biological activities (Riyadh, 2011).
Propriétés
IUPAC Name |
N-[[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c1-11-8-18(25-19(22-11)12(2)13(3)23-25)21-10-14-9-17(24-26-14)15-6-4-5-7-16(15)20/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIJMXIQUPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC(=NO3)C4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)


![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)